methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
Description
Methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a fused heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core. This structure is substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a methyl benzoate moiety at the 6-position via a methylene linker. The 4-fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the isopropyl substituent likely contributes to metabolic stability. The methyl benzoate ester influences solubility and bioavailability compared to ethyl esters in analogous compounds . Structural characterization of this compound would typically employ X-ray crystallography, with refinement software such as SHELXL ensuring precise determination of bond lengths and angles .
Properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-14(2)20-19-12-25-28(18-10-8-17(24)9-11-18)21(19)22(29)27(26-20)13-15-4-6-16(7-5-15)23(30)31-3/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLHHJEWWXGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate, with CAS number 946253-64-1, is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN4O3, with a molecular weight of 420.4 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values reported around 0.01 µM.
- NCI-H460 (lung cancer) : IC50 values around 0.03 µM.
These results indicate that pyrazole derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain pyrazole compounds exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
Research indicates that pyrazolo[3,4-d]pyridazine derivatives possess antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic activity critical for bacterial survival .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Study on Anticancer Activity :
- Study on Anti-inflammatory Effects :
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Specific Kinases : Similar compounds have shown to inhibit Aurora-A kinase, which is involved in cell cycle regulation.
- Modulation of Enzyme Activity : The compound may interfere with COX enzymes and other targets involved in inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzoate esters fused with nitrogen-containing heterocycles. Below is a comparative analysis with five structurally related derivatives (I-6230, I-6232, I-6273, I-6373, and I-6473) from published research :
Table 1: Structural and Functional Comparison
| Compound ID | Core Heterocycle | Substituents/Modifications | Ester Type | Key Properties/Activities |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyridazinone | 4-Fluorophenyl, isopropyl, methyl benzoate | Methyl | High lipophilicity, kinase inhibition (inferred) |
| I-6230 | Pyridazin-3-yl | Phenethylamino, ethyl benzoate | Ethyl | Moderate solubility, unknown target |
| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino, ethyl benzoate | Ethyl | Enhanced metabolic stability |
| I-6273 | Methylisoxazol-5-yl | Phenethylamino, ethyl benzoate | Ethyl | Potential anti-inflammatory activity |
| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio, ethyl benzoate | Ethyl | Improved thioether-mediated binding |
| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy, ethyl benzoate | Ethyl | Increased hydrophilicity |
Key Findings:
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazinone core distinguishes it from pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) scaffolds. This fused system may enhance π-π stacking interactions in enzyme binding pockets compared to simpler heterocycles . Pyridazinone derivatives are associated with cardiovascular activity, whereas pyrazole-based systems (as in the target) are explored for kinase inhibition .
Substituent Effects :
- The 4-fluorophenyl group in the target compound likely improves binding affinity through hydrophobic interactions and electron-withdrawing effects, contrasting with the unsubstituted phenyl groups in I-6230–I-6473.
- Isopropyl vs. Methyl Groups : The isopropyl substituent at position 4 may reduce oxidative metabolism compared to the methyl group in I-6232, prolonging half-life .
However, ethyl esters in I-6473 may improve solubility due to increased polarity .
Linker Variations :
- The methylene linker in the target compound offers conformational flexibility, whereas thioether (I-6373) or ether (I-6473) linkers in analogs may alter binding kinetics or redox stability .
Research Implications and Limitations
While the target compound’s structural features suggest advantages in stability and target engagement, direct pharmacological data remain scarce. Comparative studies with I-6230–I-6473 highlight the importance of heterocycle choice and ester modifications in tuning drug-like properties. Further crystallographic analysis using programs like SHELXL could elucidate binding modes, while in vitro assays are needed to validate inferred kinase inhibition.
Q & A
Q. Table 1. Comparative Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | K₂CO₃ | 78 | |
| Esterification | MeOH | H₂SO₄ | 92 | |
| Cyclization | Toluene | HCl | 65 |
Q. Table 2. Structural Parameters from Crystallography
| Bond | Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| C=O (pyridazinone) | 1.22 | 120.5 | |
| C-F (fluorophenyl) | 1.34 | 109.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
